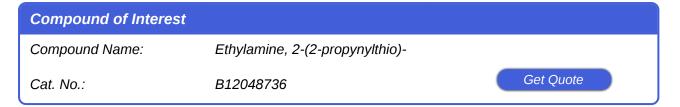


## Application Notes and Protocols: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Alcohol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

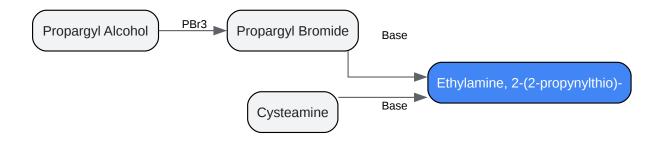
2-(2-Propynylthio)ethylamine, also known as S-propargyl-cysteamine, is a thiol-containing organic molecule featuring a terminal alkyne group. This structural motif makes it a valuable building block in medicinal chemistry and drug development. The propargyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation to other molecules of interest. Furthermore, its structural similarity to S-propargyl-cysteine (SPRC), a known modulator of endogenous hydrogen sulfide (H<sub>2</sub>S) production, suggests potential biological activity. SPRC has been shown to be involved in various signaling pathways, including the IL-6/STAT3, VEGFR2/STAT3, and gp130/STAT3 pathways, and exhibits cardioprotective, anti-inflammatory, and pro-angiogenic effects.[1][2][3] This application note provides a detailed two-step protocol for the synthesis of 2-(2-propynylthio)ethylamine from the readily available starting material, propargyl alcohol.

## **Synthetic Pathway Overview**

The synthesis of 2-(2-propynylthio)ethylamine from propargyl alcohol is a two-step process. The first step involves the activation of the hydroxyl group of propargyl alcohol to a better



leaving group, typically by converting it to propargyl bromide. The subsequent step is the S-alkylation of cysteamine with the activated propargyl bromide to yield the desired product.



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Figure 1: Synthetic workflow for 2-(2-propynylthio)ethylamine.

## Experimental Protocols Step 1: Synthesis of Propargyl Bromi

# Step 1: Synthesis of Propargyl Bromide from Propargyl Alcohol

This protocol is adapted from the reaction of propargyl alcohol with phosphorus tribromide.[4]

Materials:



Reagent/Solve nt	Molecular Formula	Molar Mass ( g/mol )	Amount	Moles
Propargyl alcohol	C <sub>3</sub> H <sub>4</sub> O	56.06	10.0 g	0.178
Phosphorus tribromide	PBr₃	270.69	16.1 g (5.9 mL)	0.059
Pyridine	C5H5N	79.10	1.0 mL	-
Diethyl ether (anhydrous)	(C2H5)2O	74.12	100 mL	-
Saturated sodium bicarbonate solution	NaHCO₃	84.01	As needed	-
Anhydrous magnesium sulfate	MgSO <sub>4</sub>	120.37	As needed	-

#### Equipment:

- 250 mL three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Distillation apparatus
- Separatory funnel

#### Procedure:

• To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (10.0 g, 0.178 mol) and pyridine (1.0 mL)



in anhydrous diethyl ether (100 mL).

- Cool the mixture to 0 °C in an ice bath with stirring.
- Slowly add phosphorus tribromide (16.1 g, 0.059 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to quench the reaction.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude propargyl bromide can be purified by distillation. Caution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Expected Yield: ~70-80%

## Step 2: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Bromide and Cysteamine

This protocol is adapted from the synthesis of S-propargyl-cysteine.[5]

Materials:



Reagent/Solve nt	Molecular Formula	Molar Mass ( g/mol )	Amount	Moles
Cysteamine hydrochloride	C2H8CINS	113.61	5.68 g	0.050
Propargyl bromide (from Step 1)	C₃H₃Br	118.96	5.95 g	0.050
Sodium hydroxide	NaOH	40.00	4.0 g	0.100
Methanol	CH₃OH	32.04	100 mL	-
Diethyl ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	As needed	-
Hydrochloric acid (concentrated)	HCI	36.46	As needed	-

#### Equipment:

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- pH paper or pH meter

#### Procedure:

- In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride (5.68 g, 0.050 mol) in methanol (50 mL).
- In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.100 mol) in methanol (50 mL). Caution: This is an exothermic process.



- Cool the sodium hydroxide solution in an ice bath and slowly add it to the cysteamine hydrochloride solution with stirring.
- To this mixture, add a solution of propargyl bromide (5.95 g, 0.050 mol) in a small amount of methanol dropwise at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted propargyl bromide.
- Acidify the agueous layer to pH ~2 with concentrated hydrochloric acid.
- Wash the acidic aqueous layer with diethyl ether (2 x 30 mL).
- The aqueous solution containing the hydrochloride salt of the product can be concentrated, or the free base can be obtained by basifying with a suitable base and extracting with an organic solvent. Further purification can be achieved by column chromatography on silica gel.

Expected Yield: ~60-70%

## **Characterization Data (Predicted)**

The following are predicted characterization data based on the structure of 2-(2-propynylthio)ethylamine and data from analogous compounds. Actual experimental data should be obtained for confirmation.



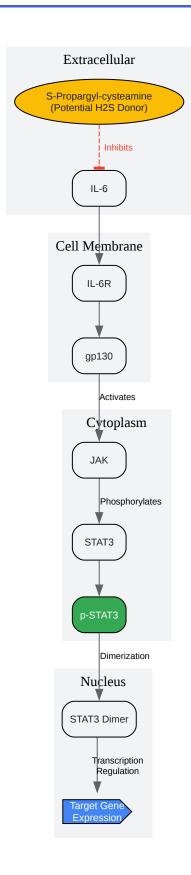
Analysis	Expected Results
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 3.25 (s, 2H, -S-CH <sub>2</sub> -C≡), 2.85 (t, 2H, -CH <sub>2</sub> -NH <sub>2</sub> ), 2.70 (t, 2H, -S-CH <sub>2</sub> -), 2.20 (t, 1H, ≡C-H), 1.50 (br s, 2H, -NH <sub>2</sub> ).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 80.0 (C≡), 70.0 (≡C-H), 40.0 (-CH <sub>2</sub> -NH <sub>2</sub> ), 35.0 (-S-CH <sub>2</sub> -), 20.0 (-S-CH <sub>2</sub> -C≡).
Mass Spectrometry (ESI+)	m/z: 116.06 [M+H]+

### **Potential Applications and Biological Significance**

The synthesized 2-(2-propynylthio)ethylamine is a versatile molecule for further chemical modifications, particularly through its terminal alkyne, making it a useful tool in the development of probes and targeted drug delivery systems.

Given its structural similarity to S-propargyl-cysteine (SPRC), it is plausible that 2-(2-propynylthio)ethylamine may act as a hydrogen sulfide (H<sub>2</sub>S) donor. H<sub>2</sub>S is a gaseous signaling molecule with diverse physiological roles. SPRC has been shown to exert its biological effects through various signaling pathways. For instance, it can inhibit inflammatory hepcidin and alleviate anemia of inflammation by targeting the IL-6/STAT3 pathway.[3] Additionally, SPRC promotes angiogenesis through the activation of the VEGFR2/STAT3 signaling cascade.[2] In the context of doxorubicin-induced cardiotoxicity, SPRC has demonstrated a protective effect by activating the gp130/STAT3 pathway.[1]





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Figure 2: Potential involvement in the IL-6/STAT3 signaling pathway.



The potential of 2-(2-propynylthio)ethylamine to modulate these or other cellular signaling pathways makes it an interesting candidate for investigation in various therapeutic areas, including cardiovascular diseases, inflammation, and oncology.

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